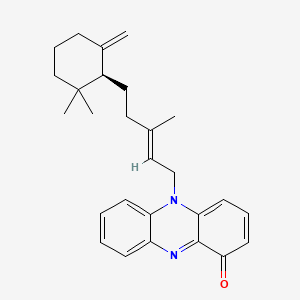
Phenazinomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazinomycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial and Antitumor Activities
Phenazinomycin, identified from Streptomyces sp. WK-2057, exhibits antibacterial activities against Gram-positive bacteria and possesses direct cytotoxic activities against various cancer cells in vitro, including HeLa S3, P388, and P388 doxorubicin-resistant cells. It also shows antitumor activities against experimental murine tumors in vivo (Ōmura et al., 1989).
Production Enhancement via Genetic Modification
The production of phenazinomycin can be increased by manipulating the gene clusters in Streptomyces iakyrus. The disruption of a specific methyltransferase gene in the actinomycin G gene cluster led to the enhanced production of phenazinomycin, suggesting a strategy for increased yield of this compound for therapeutic applications (Qin et al., 2014).
Synthesis and Structural Analysis
A total synthesis of phenazinomycin, a rare type of phenazine antibiotic, was successfully achieved using a high-pressure reaction. This advancement in synthesis provides a means for the production of phenazinomycin for further study and potential therapeutic use (Kinoshita & Kitahara, 1997).
Phenazinomycin Structure and Implications
The structure and absolute configuration of phenazinomycin were determined, revealing its unique sesquiterpene moiety. Understanding its structure is crucial for exploring its potential applications and mechanisms of action (Funayama et al., 1989).
properties
Product Name |
Phenazinomycin |
|---|---|
Molecular Formula |
C27H32N2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-[(E)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one |
InChI |
InChI=1S/C27H32N2O/c1-19(14-15-21-20(2)9-8-17-27(21,3)4)16-18-29-23-11-6-5-10-22(23)28-26-24(29)12-7-13-25(26)30/h5-7,10-13,16,21H,2,8-9,14-15,17-18H2,1,3-4H3/b19-16+/t21-/m1/s1 |
InChI Key |
APNRZHLOPQFNMR-WEIUTZTHSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=CC=CC=C2N=C3C1=CC=CC3=O)/CC[C@@H]4C(=C)CCCC4(C)C |
SMILES |
CC(=CCN1C2=CC=CC=C2N=C3C1=CC=CC3=O)CCC4C(=C)CCCC4(C)C |
Canonical SMILES |
CC(=CCN1C2=CC=CC=C2N=C3C1=CC=CC3=O)CCC4C(=C)CCCC4(C)C |
synonyms |
phenazinomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



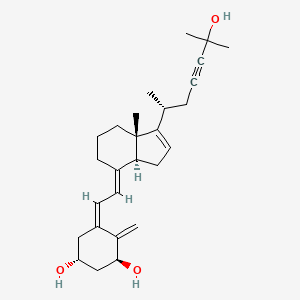
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)

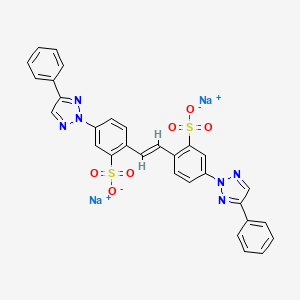

![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)




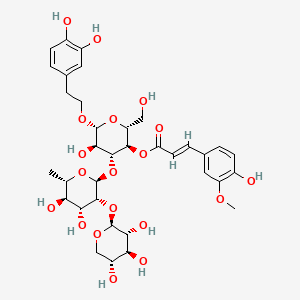
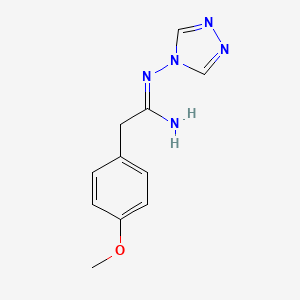
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)